(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

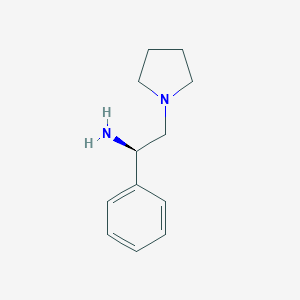

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine: is a chiral amine compound that features a phenyl group attached to a pyrrolidine ring via an ethanamine chain

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (1R)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ heterogeneous catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor compounds .

化学反応の分析

Types of Reactions: (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or imines using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, such as converting ketones back to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed:

Oxidation: Corresponding ketones or imines

Reduction: Primary or secondary amines

Substitution: Various substituted amines or amides

科学的研究の応用

Pharmaceutical Applications

1. Psychoactive Substance Development

The compound is primarily investigated for its potential as a psychoactive agent. Research indicates that similar compounds can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that modifications in the structure of pyrrolidine derivatives can enhance their binding affinity and selectivity for these receptors, making them candidates for developing new therapeutic agents for psychiatric disorders .

2. Synthesis of Bioactive Compounds

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further modifications that can yield compounds with enhanced biological activity. For example, derivatives of this compound have been synthesized to explore their effects on different biological pathways, including anti-inflammatory and analgesic activities .

1. Interaction with Neurotransmitter Systems

Research has demonstrated that this compound interacts with multiple neurotransmitter systems. It has been shown to affect dopamine transporters and serotonin receptors, which are crucial in mood regulation and cognitive functions. The compound's stereochemistry plays a significant role in its pharmacological profile, influencing the potency and efficacy of its interactions .

2. Case Studies on Efficacy

Several studies have documented the efficacy of this compound in preclinical models:

- Study 1: A study involving animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors, suggesting potential antidepressant properties.

- Study 2: Another investigation focused on its analgesic effects, revealing that it could reduce pain responses in neuropathic pain models, highlighting its promise as a pain management agent .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

作用機序

The mechanism of action of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. In neuropharmacology, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways .

類似化合物との比較

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol: This compound shares a similar pyrrolidine and phenyl structure but differs in the presence of a hydroxyl group instead of an amine group.

(1R)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-one: This ketone derivative is structurally similar but lacks the amine functionality.

Uniqueness: The unique combination of the phenyl group, pyrrolidine ring, and chiral amine functionality in (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine distinguishes it from other compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical reactivity and potential biological activity .

生物活性

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine, commonly known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), particularly in relation to its stimulant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which contributes to its biological activity by influencing receptor interactions in the brain.

Research indicates that this compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other known stimulants, leading to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive functions.

Biological Activity Overview

The biological activity of this compound includes:

- Stimulant Effects : Exhibits properties akin to amphetamines, enhancing alertness and energy levels.

- Cognitive Enhancement : Potentially improves focus and cognitive performance through increased neurotransmitter availability.

- Mood Elevation : May produce euphoric effects due to elevated dopamine levels.

Case Studies and Research Findings

A number of studies have explored the pharmacological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to increased locomotor activity, suggestive of stimulant effects. For instance, a study reported significant increases in activity levels in rodents following administration .

- Receptor Binding Affinity : Binding assays have shown that this compound has a high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), indicating its potential as a stimulant agent .

- Neurochemical Analysis : Neurochemical studies indicate that this compound can significantly elevate dopamine and norepinephrine levels in specific brain regions associated with reward and motivation .

Data Table: Summary of Biological Activities

Safety and Risk Assessment

Due to its stimulant properties, there are concerns regarding the safety profile of this compound. Reports indicate potential for abuse similar to other psychoactive substances. Regulatory bodies have highlighted the need for further research on the long-term effects and safety profile of this compound .

特性

IUPAC Name |

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIHRUKAVZEIRO-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。